N,N-Dimethyl-5-methoxy-alpha-methyltryptamine, also known as 5-methoxy-alpha-methyltryptamine, is a synthetic compound that belongs to the tryptamine family. It is recognized for its potent psychedelic properties and structural similarities to both tryptamines and amphetamines. The compound is characterized by its ability to interact with serotonin receptors, particularly the 5-HT2 subtype, which may contribute to its hallucinogenic effects .
This compound was first synthesized and described in the scientific literature by Alexander Shulgin in 1980. It is classified as a serotonergic psychedelic due to its action on the serotonin system in the brain, which is responsible for mood regulation and perception . The chemical formula of N,N-Dimethyl-5-methoxy-alpha-methyltryptamine is , with a molar mass of approximately 204.27 g/mol.
The synthesis of N,N-Dimethyl-5-methoxy-alpha-methyltryptamine typically involves several key steps:
In industrial production, automated reactors and continuous flow processes are often utilized to enhance efficiency and consistency in yield while minimizing environmental impact.
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine features a complex molecular structure typical of tryptamines. Its molecular formula is , and it has a melting point ranging from 216 to 218 °C (421 to 424 °F) .
Key Structural Features:
The compound exhibits solubility in ethanol, indicating its potential for various applications in organic chemistry.
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine can participate in several chemical reactions:
These reactions highlight the versatility of N,N-Dimethyl-5-methoxy-alpha-methyltryptamine as a building block in synthetic chemistry.
The mechanism of action for N,N-Dimethyl-5-methoxy-alpha-methyltryptamine primarily involves its interaction with serotonin receptors in the brain. Although not fully understood, it is believed that the methoxy group increases its affinity for the serotonin 5-HT2 receptor subtype, which may mediate its hallucinogenic effects .
Studies suggest that this compound may act as a non-selective agonist at various serotonin receptors, resulting in altered perception and mood modulation. Further research is necessary to elucidate the precise molecular pathways involved.
The physical properties of N,N-Dimethyl-5-methoxy-alpha-methyltryptamine include:
These properties indicate that N,N-Dimethyl-5-methoxy-alpha-methyltryptamine is a stable compound under standard conditions, making it suitable for various experimental applications .
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine has potential applications in scientific research, particularly in pharmacology and neuroscience. Its ability to modulate serotonin receptor activity makes it a candidate for studies related to mood disorders, psychedelic therapy, and neuropharmacology. Additionally, due to its structural characteristics, it may serve as a building block for synthesizing more complex molecules within medicinal chemistry .
The foundational synthesis of α-methyltryptamines traces back to mid-20th-century adaptations of the Fischer indole synthesis and Speeter-Anthony reaction. Early routes to N,N-Dimethyl-5-methoxy-α-methyltryptamine (systematic name: 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine) relied on condensation of 5-methoxyindole-3-acetaldehyde with methylamine under reductive amination conditions. This method suffered from low regioselectivity (<30% yield) due to competing dialkylation and indole ring side reactions [1] [6]. Alternative pathways employed β-nitrostyrene intermediates, where 5-methoxyindole was reacted with nitroethylene followed by reduction, but required harsh conditions that degraded sensitive methoxy groups [6]. Pre-2000 syntheses predominantly produced racemic mixtures due to unselective α-methylation, complicating pharmacological studies of stereoisomers [8]. The absence of protecting groups for the indole nitrogen often led to polymerization, limiting industrial scalability [6].
Modern innovations address historical selectivity challenges through three key strategies:
Directed ortho-Metalation (DoM): Introduction of temporary dimethylsulfonamide directing groups enables precise C5 methoxylation prior to tryptamine assembly. This approach achieves >95% regioselectivity, overcoming the electrophilic substitution bias toward C4/C6 positions [8].
Transition Metal Catalysis: Palladium-catalyzed C-H activation allows direct methoxylation of pre-formed α-methyltryptamine cores. Optimized conditions (Pd(OAc)₂/Ag₂CO₃/DMF/130°C) convert halogenated precursors to 5-methoxy derivatives with 89% yield, eliminating multi-step protection/deprotection sequences [8].
Reductive Amination Optimization: Microwave-assisted continuous flow systems now facilitate the critical N,N-dimethylation step using dimethylamine-borane complexes. This reduces reaction times from 12 hours to <30 minutes while suppressing over-alkylation byproducts to <2% [10].
Table 1: Comparative Yields in Key Synthetic Steps
Method | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Classical Fischer | EtOH reflux, 48h | 22-28 | Low |
β-Nitrostyrene Reduction | LiAlH₄, THF, 0°C | 35-40 | Moderate |
DoM Approach | n-BuLi, B(OMe)₃, -78°C | 88-92 | High |
Pd-Catalyzed Methoxylation | Pd(OAc)₂, Ag₂CO₃, DMF | 85-89 | Excellent |
The α-methyl chiral center introduces stereochemical complexity critical for receptor binding affinity. Three enantioselective methodologies have emerged:
Chiral Auxiliary-Mediated Alkylation: (S)-N-tert-butanesulfinamide imines of 5-methoxyindole-3-acetaldehyde undergo diastereoselective addition with methylmagnesium bromide. This furnishes (S)-α-methyl isomers with 98% de after auxiliary removal [8].
Organocatalytic Friedel-Crafts: Bifunctional thiourea catalysts (e.g., Takemoto's catalyst) promote asymmetric additions between 5-methoxyindole and nitroethyl acrylate. Subsequent Curtius rearrangement yields enantiopure (R)-α-methyltryptamines (ee >99%), though scalability remains challenging [8].
Engineered Transaminases: Recent biocatalytic approaches utilize modified ω-transaminases (e.g., from Arthrobacter sp.) to convert prochiral 1-(5-methoxy-1H-indol-3-yl)propan-2-one to (S)-enantiomers with 96% ee and 90% conversion. Immobilized enzyme systems enable catalyst reuse for >10 cycles [4].
Table 2: Asymmetric Synthesis Method Comparison
Method | Optical Purity (ee%) | Throughput (g/L/h) | Key Advantage |
---|---|---|---|
Chiral Auxiliary | 98 | 5.2 | Predictable stereochemistry |
Organocatalysis | >99 | 0.8 | Atom economy |
Biocatalytic Transamination | 96 | 12.7 | Green metrics |
Sustainable synthesis innovations target waste reduction and energy efficiency:
Solvent-Free Indole Cyclization: Mechanochemical grinding of phenylhydrazine with 4-methoxybutan-2-one using montmorillonite K10 clay achieves 85% indole formation yield without solvents, reducing E-factors from 32 to <5 [8].
Enzymatic Demethylation-Cyclization: Engineered P450BM3 mutants directly convert p-methoxyphenethylamines to 5-methoxytryptamines via intramolecular C-N coupling, bypassing toxic reagents like POCl₃ traditionally used in Bischler-Möhlau syntheses [10].
Photocatalytic N-Demethylation: Blue LED irradiation of N-methyl precursors with organic photocatalysts (e.g., meso-acridinium salts) selectively generates secondary amines for controlled N,N-dimethylation, avoiding carcinogenic methyl halides [10].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5